methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride
Description
Properties
CAS No. |
2648938-81-0 |
|---|---|
Molecular Formula |
C8H14Cl2N4O2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
methyl 2-pyrrolidin-3-yl-1,2,4-triazole-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H12N4O2.2ClH/c1-14-8(13)7-10-5-11-12(7)6-2-3-9-4-6;;/h5-6,9H,2-4H2,1H3;2*1H |
InChI Key |
RZEKMOLBBCZRRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NN1C2CCNC2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazides with Nitriles
A widely adopted method involves cyclocondensation reactions between hydrazides and nitriles. For example, hydrazide intermediates can be generated via esterification of carboxylic acids using thionyl chloride (SOCl₂), followed by treatment with hydrazine hydrate. Subsequent reaction with nitriles under basic conditions (e.g., NaH in DMF) facilitates triazole ring closure. This method offers modularity, as varying the nitrile precursor allows for structural diversification at the triazole’s 5-position.
Functionalization with Pyrrolidine Moieties
Introducing the pyrrolidin-3-yl group requires precise alkylation or nucleophilic substitution.
Alkylation of Triazole Intermediates
Pre-formed triazole esters can undergo alkylation with pyrrolidine derivatives. For instance, reacting methyl 1H-1,2,4-triazole-5-carboxylate with 3-chloropyrrolidine in the presence of NaH/DMF at 60–100°C yields the N-alkylated product. This method benefits from straightforward scalability but may require optimization to minimize over-alkylation.
Representative Reaction Conditions:
-
Reagents: NaH (2.2 equiv), DMF (solvent), 3-chloropyrrolidine (1.1 equiv)
-
Temperature: 60°C, 8 hours
Esterification and Salt Formation
Dihydrochloride Salt Preparation
Conversion to the dihydrochloride salt enhances solubility and stability. The free base is dissolved in dioxane, treated with 10% HCl, and evaporated to dryness. Recrystallization from ethanol/diethyl ether yields the pure salt.
Critical Parameters for Salt Formation:
-
Acid Concentration: 10% HCl ensures complete protonation of both pyrrolidine nitrogens.
-
Solvent System: Dioxane or ethanol prevents hydrolysis of the ester group during acid treatment.
Optimization and Process Challenges
Regioselectivity in Triazole Formation
The 1,2,4-triazole exists in two tautomeric forms (1H and 4H), complicating regioselective N-alkylation. Employing bulky bases (e.g., DBU) or low-polarity solvents (THF) favors N1-alkylation, as evidenced by NMR studies of analogous compounds.
Purification Techniques
-
Column Chromatography: Silica gel eluted with hexane/ethyl acetate (1:1) removes unreacted starting materials.
-
Recrystallization: Ethanol/water mixtures (4:1) yield high-purity crystals (>95%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis with a C18 column (ACN/H₂O gradient) confirms >95% purity, with retention times consistent with triazole derivatives.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the cyclocondensation route is preferred due to reagent availability and operational simplicity. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the ester group.
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders or infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and functional differences between the target compound and related analogs:
Key Observations :
- Salt Form : The dihydrochloride salt significantly improves aqueous solubility, a critical advantage over neutral analogs like the chlorophenylsulfanyl-pyrazole derivative .
- Ester vs. Aldehyde Functionality : The methyl ester in the target compound offers stability under physiological conditions, whereas the aldehyde group in the pyrazole derivative may undergo oxidation or nucleophilic addition .
Biological Activity
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H12Cl2N4O2
- Molecular Weight : 239.11 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate. The following table summarizes findings from various studies:
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate | MDA-MB231 (breast cancer) | 42.5 | Induction of apoptosis via caspase activation |
| Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate | HCT116 (colon cancer) | 64.3 | Inhibition of cell proliferation through cell cycle arrest |
| Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate | Mia-PaCa2 (pancreatic cancer) | 68.4 | Modulation of signaling pathways related to cell survival |
The mechanisms by which methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate exerts its anticancer effects include:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It inhibits the progression of the cell cycle in cancer cells, preventing their proliferation.
Case Studies
A notable study conducted by Gollapudi et al. (2020) synthesized various triazole derivatives and tested their anticancer activities against multiple cell lines. Among these compounds, methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate demonstrated significant cytotoxicity against the MDA-MB231 cell line with an IC50 value of 42.5 µg/mL. The study concluded that the presence of the pyrrolidine moiety enhances the biological activity of triazole derivatives.
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Analytical Monitoring : Thin-layer chromatography (TLC) and in situ NMR track reaction progress; ESIMS confirms intermediate structures .
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., pyrrolidine N-methyl group at δ 2.3–2.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESIMS or MALDI-TOF validate molecular weight (e.g., [M+H] at m/z 242.1) .
- X-Ray Crystallography : Resolves stereochemistry and salt conformation (if single crystals are obtainable) .
Q. Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%) .
Advanced: How can computational chemistry resolve contradictions in reported bioactivity data?
Answer:
Discrepancies in biological activity (e.g., variable IC values) may arise from differences in salt dissociation or solvent interactions. Methodological approaches include:
- Molecular Dynamics (MD) Simulations : Model solvation effects and protonation states in physiological buffers .
- Density Functional Theory (DFT) : Predict pKa values of the pyrrolidine nitrogen to assess salt stability under experimental conditions .
- Docking Studies : Compare binding affinities of the free base vs. dihydrochloride form to target proteins (e.g., kinase enzymes) .
Advanced: How can researchers design experiments to investigate the compound’s catalytic or mechanistic role in heterocyclic reactions?
Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in triazole ring formation .
- Cross-Coupling Reactions : Screen Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the pyrrolidine ring, monitored via F NMR if fluorinated reagents are used .
- Operando Spectroscopy : Pair FTIR or Raman spectroscopy with reaction calorimetry to detect transient intermediates .
Advanced: What strategies address solubility challenges posed by the dihydrochloride salt in biological assays?
Answer:
- Salt Screening : Test alternative counterions (e.g., sulfate, citrate) via high-throughput crystallization .
- Co-Solvent Systems : Use DMSO-water gradients (≤10% DMSO) or cyclodextrin encapsulation to enhance aqueous solubility .
- pH-Solubility Profiling : Titrate the compound in buffers (pH 1–7.4) to identify optimal dissolution conditions .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Analog Synthesis : Replace the pyrrolidine ring with piperidine or azetidine to assess steric effects .
- Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance metabolic stability .
- Biological Testing : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to decouple target-specific vs. off-target effects .
Basic: What safety protocols are essential during synthesis and handling?
Answer:
- Ventilation : Perform HCl gas-generating steps in fume hoods with scrubbers .
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles are mandatory during salt formation .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How can researchers apply machine learning to predict synthetic yields?
Answer:
- Data Curation : Compile historical reaction data (solvent, temperature, catalyst) into training sets .
- Feature Selection : Prioritize variables like dielectric constant and catalyst loading using random forest algorithms .
- Model Validation : Compare predicted vs. experimental yields for novel conditions (e.g., microwave-assisted synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
